Cas no 91856-16-5 (2'-hydroxy-3',4',6'-trimethoxy-chalcone)

2'-Hydroxy-3',4',6'-trimethoxy-chalcone is a synthetic chalcone derivative characterized by its distinct methoxy and hydroxyl substituents on the aromatic rings. This compound exhibits notable chemical versatility due to its α,β-unsaturated ketone structure, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Its electron-rich aromatic system enhances reactivity in cross-coupling and cyclization reactions. Studies suggest potential biological activity, including antioxidant and anti-inflammatory properties, attributed to its polyphenolic framework. The compound's well-defined structure and purity make it suitable for mechanistic studies and structure-activity relationship investigations. It is commonly utilized in pharmaceutical and biochemical research as a scaffold for developing novel bioactive molecules.
2'-hydroxy-3',4',6'-trimethoxy-chalcone structure
91856-16-5 structure
商品名:2'-hydroxy-3',4',6'-trimethoxy-chalcone
CAS番号:91856-16-5
MF:C18H18O5
メガワット:314.33252
CID:1995432
PubChem ID:5354780

2'-hydroxy-3',4',6'-trimethoxy-chalcone 化学的及び物理的性質

名前と識別子

    • 2'-hydroxy-3',4',6'-trimethoxy-chalcone
    • 2'-hydroxy-3',4',6'-trimethoxychalcone
    • 3',4',6'-Tri-Me ether-2',3',4',6'-Tetrahydroxychalcone,
    • 6'-hydroxy-2'.4'.5'-trimethoxy-trans(?)-chalcone
    • 6'-Hydroxy-2'.4'.5'-trimethoxy-trans(?)-chalkon
    • 1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-phenylprop-2-en-1-one
    • 91856-16-5
    • (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-phenylprop-2-en-1-one
    • CHEMBL4239439
    • LMPK12120340
    • (2E)-1-(2-Hydroxy-3,4,6-trimethoxyphenyl)-3-phenyl-2-propen-1-one #
    • OCGIXADHTXAPKN-MDZDMXLPSA-N
    • SCHEMBL15732329
    • 6971-20-6
    • 2-Propen-1-one, 1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-phenyl-
    • NSC-19035
    • (E)-1-(2-HYDROXY-3,4,6-TRIMETHOXY-PHENYL)-3-PHENYL-PROP-2-EN-1-ONE
    • 2-Propen-1-one,4,6-trimethoxyphenyl)-3-phenyl-
    • 2-Propen-1-one, 1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-phenyl-, (2E)-
    • AKOS040763422
    • NSC19035
    • インチ: InChI=1S/C18H18O5/c1-21-14-11-15(22-2)18(23-3)17(20)16(14)13(19)10-9-12-7-5-4-6-8-12/h4-11,20H,1-3H3/b10-9+
    • InChIKey: OCGIXADHTXAPKN-MDZDMXLPSA-N
    • ほほえんだ: COC1=CC(=C(C(=C1C(=O)C=CC2=CC=CC=C2)O)OC)OC

計算された属性

  • せいみつぶんしりょう: 314.11542367g/mol
  • どういたいしつりょう: 314.11542367g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 6
  • 複雑さ: 402
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 65Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.8

2'-hydroxy-3',4',6'-trimethoxy-chalcone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
TN6377-5 mg
2'-Hydroxy-3',4',6'-trimethoxychalcone
91856-16-5 98%
5mg
¥ 3,230 2023-07-11
TargetMol Chemicals
TN6377-1 ml * 10 mm
2'-Hydroxy-3',4',6'-trimethoxychalcone
91856-16-5
1 ml * 10 mm
¥ 3330 2024-07-24
TargetMol Chemicals
TN6377-1 mL * 10 mM (in DMSO)
2'-Hydroxy-3',4',6'-trimethoxychalcone
91856-16-5 98%
1 mL * 10 mM (in DMSO)
¥ 3330 2023-09-15
TargetMol Chemicals
TN6377-1 ml * 10 mm
2'-Hydroxy-3',4',6'-trimethoxychalcone
91856-16-5
1 ml * 10 mm
¥ 3330 2024-07-20
TargetMol Chemicals
TN6377-5mg
2'-Hydroxy-3',4',6'-trimethoxychalcone
91856-16-5
5mg
¥ 3230 2024-07-20
TargetMol Chemicals
TN6377-5mg
2'-Hydroxy-3',4',6'-trimethoxychalcone
91856-16-5
5mg
¥ 3230 2024-07-24

2'-hydroxy-3',4',6'-trimethoxy-chalcone 関連文献

2'-hydroxy-3',4',6'-trimethoxy-chalconeに関する追加情報

Introduction to 2'-hydroxy-3',4',6'-trimethoxy-chalcone (CAS No. 91856-16-5)

2'-hydroxy-3',4',6'-trimethoxy-chalcone, identified by the Chemical Abstracts Service Number (CAS No.) 91856-16-5, is a naturally occurring flavonoid derivative that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the chalcone class, a subgroup of flavonoids known for their diverse biological activities and potential therapeutic applications. The structural features of 2'-hydroxy-3',4',6'-trimethoxy-chalcone, characterized by hydroxyl and methoxy substituents at specific positions, contribute to its unique chemical properties and biological interactions.

The chalcone scaffold, which consists of a C6-C3-C6 backbone formed by the condensation of two aromatic rings, is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. The presence of multiple hydroxyl and methoxy groups in 2'-hydroxy-3',4',6'-trimethoxy-chalcone enhances its solubility and reactivity, making it a versatile intermediate in synthetic chemistry and a promising candidate for drug development.

Recent studies have highlighted the pharmacological potential of 2'-hydroxy-3',4',6'-trimethoxy-chalcone in several therapeutic areas. One of the most compelling aspects of this compound is its antioxidant activity. Flavonoids, including chalcones, are well-known for their ability to scavenge free radicals and inhibit oxidative stress, which is implicated in various chronic diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. The hydroxyl and methoxy groups in 2'-hydroxy-3',4',6'-trimethoxy-chalcone contribute to its potent antioxidant properties by participating in hydrogen bonding and electron delocalization mechanisms.

In addition to its antioxidant effects, 2'-hydroxy-3',4',6'-trimethoxy-chalcone has demonstrated anti-inflammatory properties. Chronic inflammation is a hallmark of many diseases, and inhibiting inflammatory pathways can lead to significant therapeutic benefits. Preclinical studies have shown that this compound can modulate key inflammatory cytokines and enzymes, such as COX-2 and LOX, thereby reducing inflammation and associated symptoms. The structural versatility of 2'-hydroxy-3',4',6'-trimethoxy-chalcone allows it to interact with multiple inflammatory targets, making it a promising candidate for developing anti-inflammatory drugs.

The antimicrobial activity of 2'-hydroxy-3',4',6'-trimethoxy-chalcone is another area of interest. Flavonoids have been reported to exhibit broad-spectrum antimicrobial effects against bacteria, fungi, and viruses. The hydroxyl groups in 2'-hydroxy-3',4',6'-trimethoxy-chalcone can disrupt microbial cell membranes and interfere with essential metabolic processes, leading to cell death. This property makes it an attractive candidate for developing novel antimicrobial agents, particularly in the context of rising antibiotic resistance.

Moreover, research has explored the potential anticancer effects of 2'-hydroxy-3',4',6'-trimethoxy-chalcone. Flavonoids have been shown to induce apoptosis, inhibit cell proliferation, and block tumor angiogenesis. The mechanism behind these effects often involves the modulation of signaling pathways such as MAPK, PI3K/Akt, and NF-κB. Studies have demonstrated that 2'-hydroxy-3',4',6'-trimethoxy-chalcone can selectively target cancer cells while sparing normal cells, making it a promising candidate for cancer therapy.

The pharmacokinetic properties of 2'-hydroxy-3',4',6'-trimethoxy-chalcone are also crucial for its therapeutic application. Research has shown that this compound exhibits good oral bioavailability and can be easily absorbed into the bloodstream. Its ability to cross the blood-brain barrier further enhances its potential for treating central nervous system disorders. Additionally, its stability under various physiological conditions makes it suitable for formulation into different drug delivery systems.

Synthetic methodologies for producing 2 '- hydroxy - 3 ', 4 ', 6 '- trim eth oxy - ch al cone have been extensively studied to optimize yield and purity. Traditional synthetic routes involve the condensation of resorcinol with acetophenone or other aromatic aldehydes under acidic or basic conditions. However , recent advances in green chemistry have led to the development of more sustainable synthetic methods using biocatalysts or microwave-assisted reactions. These methods not only improve efficiency but also minimize waste generation , aligning with global efforts towards environmental sustainability.

The role of 2 '- hydro xy - 3 ', 4 ', 6 '- trim eth oxy - ch al cone as a scaffold for drug discovery is another exciting area . By modifying its structural features , researchers can generate novel derivatives with enhanced biological activity or improved pharmacokinetic properties . For instance , incorporating heterocyclic rings or altering the substitution pattern can lead to compounds with potent antitumor , anti-inflammatory , or antimicrobial effects . This flexibility makes chalcones , including 2 '- hydro xy - 3 ', 4 ', 6 '- trim eth oxy - ch al cone , invaluable tools in medicinal chemistry.

In conclusion , 2 '- hydro xy - 3 ', 4 ', 6 '- trim eth oxy - ch al cone ( CAS No . 91856 - 16 - 5 ) is a multifaceted compound with significant therapeutic potential . Its diverse biological activities , coupled with its favorable pharmacokinetic properties , make it an attractive candidate for developing novel drugs . Ongoing research continues to uncover new applications and synthetic strategies for this compound , further solidifying its importance in pharmaceutical chemistry . As our understanding of its mechanisms grows , so too does its promise as a valuable therapeutic agent in addressing various human diseases.

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